![molecular formula C10H8O2 B3051909 1-Benzoxepin-3(2H)-one CAS No. 369376-68-1](/img/structure/B3051909.png)
1-Benzoxepin-3(2H)-one
Overview
Description
1-Benzoxepin-3(2H)-one is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring . It is found in the skeleton of several fungal metabolites .
Synthesis Analysis
The synthesis of 1-Benzoxepin-3(2H)-one involves several steps. For instance, 4-Phenyl-1-benzoxepin-3-(2H)-ones can be O-methylated to form the methyl ethers by reacting them first with potassium tert-butoxide and then with methyl fluorosulfonate at low temperature . The O-acetylation of 2,3-dihydro-1-benzoxepin-3-ones to afford the 3-acetoxy-1-benzoxepins is readily achieved by the action of acetic anhydride in the presence of an appropriate base, such as pyridine, triethylamine, or sodium acetate .Molecular Structure Analysis
The molecular structure of 1-Benzoxepin-3(2H)-one consists of an oxepin ring and a benzene ring . There are three isomers, varying in where the oxygen is positioned in the oxepin heterocycle relative to where the benzene is fused to it .Chemical Reactions Analysis
The chemical reactions of 1-Benzoxepin-3(2H)-one are diverse and depend on the specific conditions and reagents used. For example, it can undergo O-methylation and O-acetylation reactions as mentioned in the synthesis analysis .Scientific Research Applications
Natural Occurrence
1-Benzoxepin, with the oxygen closest to the benzene, is found in the skeleton of several fungal metabolites . This natural occurrence suggests its potential role in the biological activities of these organisms.
Synthesis of Benzofurans
1-Benzoxepin is used in the synthesis of benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones . These compounds have various applications in medicinal chemistry and drug discovery.
Sedative-Hypnotic Effect
Benzoxepin-derived compounds, including 1-Benzoxepin, have been evaluated for their sedative-hypnotic effect using Phenobarbital-induced sleep test in mice . This suggests potential applications in the development of new sedatives and hypnotics.
Protein-Tyrosine Kinases (PTKs) Inhibitors
A series of novel 3,4-dihydro-benzo[b]oxazepin-5(2H)-one derivatives, which can be synthesized from 1-Benzoxepin, have been designed and evaluated as potent protein-tyrosine kinases (PTKs) inhibitors . PTKs play crucial roles in cellular signal transduction pathways, and their inhibitors are important in the treatment of cancer.
O-Methylation
4-Phenyl-1-benzoxepin-3-(2H)-ones can be O-methylated to form the methyl ethers by reacting them first with potassium tert-butoxide and then with methyl fluorosulfonate at low temperature . This reaction is useful in organic synthesis and medicinal chemistry.
Future Directions
Mechanism of Action
Target of Action
1-Benzoxepin-3(2H)-one, also known as 2,3-dihydro-1-benzoxepin-3-one, is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring It’s worth noting that benzoxepin derivatives have been found in several fungal metabolites , suggesting potential interactions with biological targets in fungi.
Mode of Action
It’s known that the compound can undergo o-acetylation to afford 3-acetoxy-1-benzoxepins . This reaction is facilitated by the action of acetic anhydride in the presence of an appropriate base . The resulting acetoxy derivatives may interact differently with biological targets.
Biochemical Pathways
The compound’s presence in various natural products suggests it may play a role in the biosynthetic pathways of these organisms .
Result of Action
Some benzoxepin derivatives have been found to inhibit cyclooxygenase , an enzyme involved in inflammation and pain pathways. This suggests that 1-Benzoxepin-3(2H)-one and its derivatives may have potential therapeutic applications.
properties
IUPAC Name |
1-benzoxepin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWDVCAVGNSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460434 | |
Record name | 1-Benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoxepin-3(2H)-one | |
CAS RN |
369376-68-1 | |
Record name | 1-Benzoxepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 1-benzoxepin-3(2H)-one derivatives?
A: 1-Benzoxepin-3(2H)-ones can be synthesized through various methods. One common approach involves using 2,3-dihydro-1-benzoxepin-3-ones as precursors. For example, 4-phenyl-2,3-dihydro-1-benzoxepin-3-ones can be alkylated or acetylated to yield the corresponding 1-benzoxepin-3(2H)-one derivatives []. Another method utilizes the hydrogenolytic cleavage of isoxazole rings in specifically designed benzoxepinoisoxazolone derivatives to obtain 5-aryl-4,5-dihydro[1]benzoxepin-3(2H)-ones [].
Q2: How does the structure of the 7-membered ring in 1-benzoxepin-3(2H)-one derivatives affect their properties?
A: Research suggests a correlation between the conformation of the seven-membered ring in 1-benzoxepin-3(2H)-one derivatives and their odor profiles []. While specific details about the structural-property relationships weren't elaborated upon in the provided abstract, it highlights the importance of the seven-membered ring conformation in influencing the overall characteristics of these compounds.
Q3: What are some reactions that 2,3-dihydro-1-benzoxepin-3-one can undergo?
A: 2,3-dihydro-1-benzoxepin-3-one can be O-acetylated under specific reaction conditions []. Additionally, it can be converted into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and other related compounds []. These examples demonstrate the reactivity of the carbonyl group and the potential for further derivatization of the core structure.
Q4: Are there any challenges associated with the synthesis of certain derivatives of 1-benzoxepin-3(2H)-one?
A: Yes, difficulties can arise when synthesizing specific derivatives. For instance, attempts to N-alkylate 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, a related compound, often lead to ring cleavage and the formation of acrylamide instead of the desired N-alkylated product []. This highlights the need for carefully designed synthetic strategies when modifying these structures.
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